1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with bis(4-chlorophenyl)methyl and pentan-1-one groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one typically involves the reaction of bis(4-chlorophenyl)methyl chloride with piperazine, followed by the introduction of the pentan-1-one group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}pentan-1-one: Similar structure with fluorine substituents instead of chlorine.
1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}pentan-1-one: Similar structure with methoxy substituents instead of chlorine.
1-{4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl}butan-1-one: Similar structure with a butan-1-one group instead of pentan-1-one.
Uniqueness
1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(4-chlorophenyl)methyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
922368-91-0 |
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Molecular Formula |
C22H26Cl2N2O |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C22H26Cl2N2O/c1-2-3-4-21(27)25-13-15-26(16-14-25)22(17-5-9-19(23)10-6-17)18-7-11-20(24)12-8-18/h5-12,22H,2-4,13-16H2,1H3 |
InChI Key |
ISJQEZBUOJFOTD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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